molecular formula C20H16ClN3O3S2 B2363202 N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1326923-70-9

N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2363202
CAS No.: 1326923-70-9
M. Wt: 445.94
InChI Key: IYJDBMWPTOOGCP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H16ClN3O3S2 and its molecular weight is 445.94. The purity is usually 95%.
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Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S2/c21-15-6-2-1-4-13(15)10-22-17(25)12-29-20-23-16-7-9-28-18(16)19(26)24(20)11-14-5-3-8-27-14/h1-9H,10-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJDBMWPTOOGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C23H16ClN3O3S2C_{23}H_{16}ClN_3O_3S_2 with a molecular weight of approximately 482.0 g/mol. The presence of a furan moiety and a chlorobenzyl group enhances its pharmacological profile.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : Many thienopyrimidine derivatives are known to inhibit specific enzymes such as sirtuins and cyclooxygenases. For instance, studies have shown that thienopyrimidinone derivatives can selectively inhibit SIRT2 with good potency .
  • Antimicrobial Activity : Compounds containing furan and thieno moieties have demonstrated antimicrobial properties against various pathogens. This suggests that the compound may exhibit similar activities.
  • Anticancer Properties : The structural features of thienopyrimidines often correlate with anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines .

Biological Activity Data

A summary of the biological activities reported in the literature for this compound is presented in Table 1.

Activity Description Reference
SIRT2 InhibitionPotent selective inhibitor of SIRT2; IC50 values in the submicromolar range
Antimicrobial EffectsExhibits activity against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in various cancer cell lines

Case Studies

  • SIRT2 Selective Inhibitors : A study explored a series of thienopyrimidine derivatives that included compounds structurally similar to this compound. These compounds showed significant inhibition of SIRT2 and were evaluated for their potential in treating neurodegenerative diseases .
  • Anticancer Studies : Another investigation focused on the anticancer properties of thienopyrimidine derivatives. The study demonstrated that these compounds could effectively inhibit tumor growth in xenograft models, suggesting a promising therapeutic avenue for cancer treatment .

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